ENMD-2076 - 934353-76-1

ENMD-2076

Catalog Number: EVT-288108
CAS Number: 934353-76-1
Molecular Formula: C21H25N7
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ENMD-2076 is a synthetically derived small molecule kinase inhibitor with significant relevance in preclinical cancer research. [] It is classified as a multi-target kinase inhibitor, specifically targeting Aurora kinases and various angiogenic kinases. [] ENMD-2076's primary role in scientific research lies in its ability to inhibit tumor growth and angiogenesis in vitro and in vivo, offering valuable insights into the molecular mechanisms governing these processes. [, , ]

Future Directions
  • Biomarker Development: Further research focusing on identifying biomarkers predictive of response to ENMD-2076 across various tumor types is crucial for translating its preclinical successes into clinical applications. [, , , ]
  • Combination Therapies: Exploring the efficacy of ENMD-2076 in combination with other targeted therapies or conventional chemotherapy regimens could enhance its therapeutic potential and potentially overcome resistance mechanisms. [, , , , , ]
  • Mechanistic Insights: Deeper investigations into the precise mechanisms by which ENMD-2076 exerts its effects in different cancer types and the factors contributing to resistance are essential for optimizing its use and for developing next-generation inhibitors. [, , ]
Overview

ENMD-2076 is a novel small molecule kinase inhibitor that has garnered attention for its potential therapeutic applications in oncology. It operates through multiple mechanisms, primarily targeting Aurora A kinase and vascular endothelial growth factor receptor 2. These targets are crucial in regulating cell division and angiogenesis, processes often dysregulated in cancer. ENMD-2076 has demonstrated significant antitumor activity across various preclinical models and is being evaluated for its efficacy against several cancer types, including triple-negative breast cancer and glioblastoma .

Source and Classification

ENMD-2076 was developed as part of a broader effort to create targeted therapies for cancer treatment. It is classified as an antineoplastic agent, specifically functioning as a kinase inhibitor. This classification places it among drugs that interfere with the signaling pathways that promote tumor growth and survival. The compound has been synthesized in both free base and tartrate salt forms, enhancing its bioavailability and therapeutic potential .

Synthesis Analysis

Methods and Technical Details

The synthesis of ENMD-2076 involves several chemical reactions. Initially, the compound is synthesized as a free base, which is then converted into its tartrate salt form to improve solubility and stability. The synthesis typically employs standard organic chemistry techniques, including condensation reactions and purification processes such as recrystallization or chromatography. Specific methodologies are detailed in studies evaluating the compound's biological activity, where various derivatives were also synthesized to assess structure-activity relationships .

Molecular Structure Analysis

Structure and Data

The molecular structure of ENMD-2076 features a pyrimidine scaffold with various substitutions that enhance its inhibitory activity against target kinases. The compound's structural formula can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Key structural data include:

  • Molecular Weight: Approximately 313.36 g/mol
  • Chemical Formula: C17H19N5O2
  • Functional Groups: Contains amine, pyrimidine, and ether functionalities which are critical for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

ENMD-2076 undergoes specific chemical reactions that facilitate its interaction with target kinases. The primary reaction involves the binding of the compound to the ATP-binding site of Aurora A kinase, leading to inhibition of its activity. This interaction prevents the phosphorylation of downstream substrates essential for mitosis and angiogenesis. Studies have employed various assays, such as enzyme-linked immunosorbent assays and Western blotting, to confirm these interactions and measure the resultant biological effects on cancer cell lines .

Mechanism of Action

Process and Data

The mechanism of action of ENMD-2076 involves the inhibition of key signaling pathways associated with tumor growth. By targeting Aurora A kinase, ENMD-2076 disrupts normal cell cycle progression, leading to cell cycle arrest primarily at the G2-M phase. Additionally, it inhibits vascular endothelial growth factor receptor 2, thereby reducing angiogenesis—the formation of new blood vessels that tumors require for sustained growth.

Data from in vitro studies indicate that ENMD-2076 induces apoptosis in cancer cells through pathways involving phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling cascades . The compound has shown promising results in preclinical models by significantly reducing tumor volume and prolonging survival in animal studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ENMD-2076 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents; moderate aqueous solubility.
  • Stability: Stable under physiological conditions with a favorable half-life.
  • Bioavailability: Demonstrated good oral bioavailability in preclinical studies.

These properties contribute to its potential as an effective therapeutic agent for treating various cancers .

Applications

Scientific Uses

ENMD-2076 is primarily investigated for its applications in cancer therapy. Its dual action as a kinase inhibitor allows it to be effective against tumors characterized by aberrant Aurora A kinase activity or excessive angiogenesis. Clinical trials are ongoing to evaluate its efficacy in treating solid tumors, particularly those resistant to conventional therapies.

In addition to oncology, research is exploring its potential use in other areas where kinase inhibition may provide therapeutic benefits, such as inflammatory diseases or other malignancies characterized by similar signaling pathways .

Properties

CAS Number

934353-76-1

Product Name

ENMD-2076

IUPAC Name

6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Molecular Formula

C21H25N7

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H25N7/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26)/b9-8+

InChI Key

BLQYVHBZHAISJM-CMDGGOBGSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

ENMD 2076
ENMD-2076
ENMD2076

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.